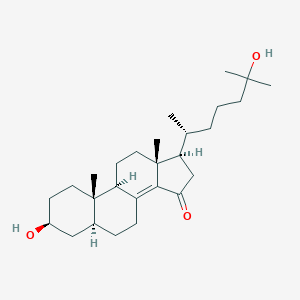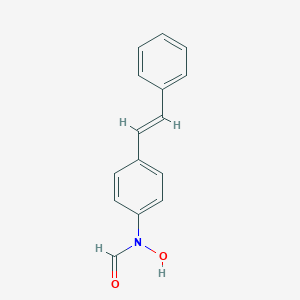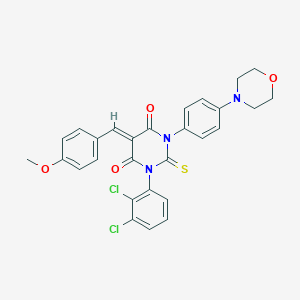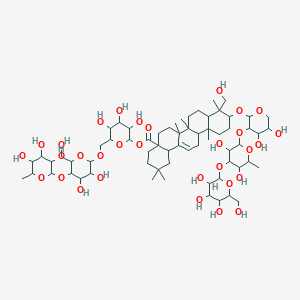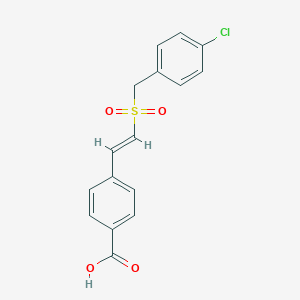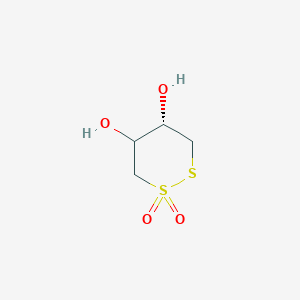
(S)-2-Amino-4-(hydroxyamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-4-(hydroxyamino)butanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a non-proteinogenic amino acid that has been studied for its potential therapeutic applications. DOPS is a precursor of norepinephrine and dopamine, two important neurotransmitters in the central nervous system.
Aplicaciones Científicas De Investigación
DOPS has been studied for its potential therapeutic applications in several areas. One area of research is in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. DOPS has been shown to increase dopamine levels in the brain and improve motor symptoms in Parkinson's patients.
Another area of research is in the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. DOPS has been shown to increase blood pressure and improve symptoms in patients with this condition.
DOPS has also been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and chronic fatigue syndrome.
Mecanismo De Acción
DOPS acts as a precursor to norepinephrine and dopamine, two important neurotransmitters in the central nervous system. DOPS is converted to DOPA by the enzyme L-aromatic amino acid decarboxylase, and then to dopamine and norepinephrine by other enzymes. By increasing the levels of these neurotransmitters, DOPS may improve symptoms in conditions such as Parkinson's disease and orthostatic hypotension.
Biochemical and Physiological Effects:
DOPS has been shown to increase dopamine and norepinephrine levels in the brain, which can improve motor symptoms in Parkinson's disease patients. DOPS has also been shown to increase blood pressure, which can improve symptoms in patients with orthostatic hypotension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DOPS in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. One limitation of using DOPS is its potential to interact with other medications and cause side effects.
Direcciones Futuras
Future research on DOPS could focus on its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, research could focus on developing new synthesis methods for DOPS that are more efficient and cost-effective. Finally, research could focus on identifying potential side effects and drug interactions associated with DOPS use.
Métodos De Síntesis
DOPS can be synthesized through the reaction of L-serine with 3,4-dihydroxyphenylalanine (DOPA) using the enzyme DOPA decarboxylase. The reaction yields DOPS and carbon dioxide.
Propiedades
Número CAS |
111821-59-1 |
|---|---|
Nombre del producto |
(S)-2-Amino-4-(hydroxyamino)butanoic acid |
Fórmula molecular |
C124H180N34O31 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
Clave InChI |
VIWSVOOCJXAYRE-VKHMYHEASA-N |
SMILES isomérico |
C(CNO)[C@@H](C(=O)O)N |
SMILES |
C(CNO)C(C(=O)O)N |
SMILES canónico |
C(CNO)C(C(=O)O)N |
Sinónimos |
4-HDABA 4-N-hydroxy-2,4-diaminobutyric acid 4-N-hydroxy-2,4-diaminobutyric acid hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



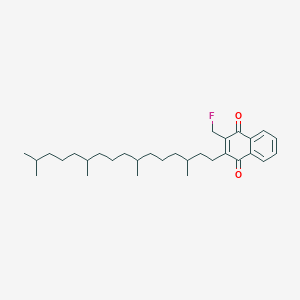

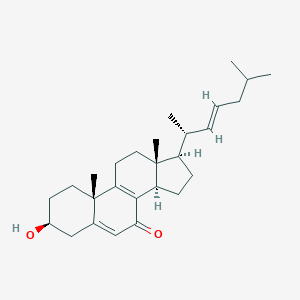
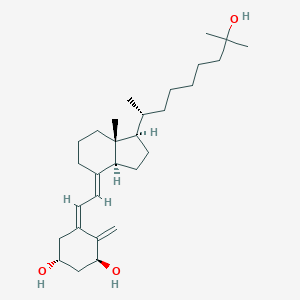
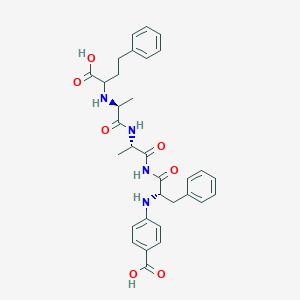
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)

